3-(Trifluoromethoxy)benzoyl fluoride
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Overview
Description
3-(Trifluoromethoxy)benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which is known for its electron-withdrawing effects and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzoyl fluoride typically involves the reaction of 3-(Trifluoromethoxy)benzoic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which is then fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination reagents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohol or benzyl amine.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)benzoyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzoyl fluoride involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethyl)benzoic acid
Comparison: 3-(Trifluoromethoxy)benzoyl fluoride is unique due to the presence of both the trifluoromethoxy group and the benzoyl fluoride moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 3-(Trifluoromethyl)benzoyl chloride lacks the oxygen atom, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
658-90-2 |
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Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-(trifluoromethoxy)benzoyl fluoride |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |
InChI Key |
XRRBDBIQJMJLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)F |
Origin of Product |
United States |
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